molecular formula C4H3F2IN2 B2554169 1-(Difluoromethyl)-4-iodo-1H-imidazole CAS No. 2174001-30-8

1-(Difluoromethyl)-4-iodo-1H-imidazole

Cat. No. B2554169
CAS RN: 2174001-30-8
M. Wt: 243.983
InChI Key: GFQSUKXZIUXKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Difluoromethyl)-4-iodo-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a difluoromethyl group (-CF2H) and an iodine atom. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acid bases adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the difluoromethyl group attached at the 1-position and the iodine atom at the 4-position. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing difluoromethyl group and the electrophilic iodine atom, which could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar difluoromethyl group and the polarizable iodine atom could impact its solubility and reactivity .

Scientific Research Applications

Late-stage Difluoromethylation

This compound could be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Difluoromethylation of C (sp2)–H bond

“1-(Difluoromethyl)-4-iodo-1H-imidazole” could be used in the difluoromethylation of C (sp2)–H bond . This has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Construction of C (sp3)–CF2H bonds

This compound could be used in the construction of C (sp3)–CF2H bonds . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared, but cases of stereoselective difluoromethylation are still limited .

Site-selective Installation of CF2H onto Large Biomolecules

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . “1-(Difluoromethyl)-4-iodo-1H-imidazole” could potentially be used in this application .

Formation of X–CF2H bond

The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents . This compound could potentially be used in these protocols .

Streamlining Access to Molecules of Pharmaceutical Relevance

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . “1-(Difluoromethyl)-4-iodo-1H-imidazole” could potentially be used in the synthesis of these molecules .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “1-(Difluoromethyl)-4-iodo-1H-imidazole” would require appropriate safety measures. This includes avoiding inhalation, ingestion, or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The study and application of fluorinated organic compounds is a rapidly growing field in medicinal chemistry due to their unique properties. Future research could explore the potential uses of this compound in pharmaceutical or material science applications .

properties

IUPAC Name

1-(difluoromethyl)-4-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQSUKXZIUXKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-4-iodo-1H-imidazole

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